molecular formula C22H29NO7 B4042111 N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate

N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate

Cat. No.: B4042111
M. Wt: 419.5 g/mol
InChI Key: WBQVADXEAWNYTO-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C22H29NO7 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19440226 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Detection and Quantification Methods

High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for the detection and quantification of N-benzyl phenethylamines derivatives in clinical toxicology. This method demonstrates the capability to identify and measure concentrations of these compounds in serum and urine, critical for understanding their pharmacokinetics and aiding in the diagnosis of intoxication cases (Poklis et al., 2014; Poklis et al., 2013).

Pharmacological Studies

Research on N-benzyl phenethylamines has indicated their high potency as agonists at 5-HT2A receptors, which is consistent with hallucinogenic activity. These findings contribute to understanding the biochemical pharmacology of these compounds and their potential therapeutic or research applications (Eshleman et al., 2018).

Molecular Electronics

The development of molecular electronic devices incorporates compounds with unique electronic properties, such as those exhibiting negative differential resistance and significant on-off ratios. Studies in this area explore the potential of various organic compounds, including phenethylamines, for use in novel electronic applications (Chen et al., 1999).

Properties

IUPAC Name

N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.C2H2O4/c1-2-13-23-19-8-10-20(11-9-19)24-16-15-22-14-12-21-17-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-11,21H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQVADXEAWNYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCOCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.